molecular formula C18H17ClN4O B13363380 N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13363380
M. Wt: 340.8 g/mol
InChI Key: TVJJXDBMQYTKAK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactionsSpecific conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an amine or halide .

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. Examples are:

Uniqueness

N-(3-chloro-2-methylphenyl)-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-ethyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O/c1-3-16-13(11-21-23(16)17-9-4-5-10-20-17)18(24)22-15-8-6-7-14(19)12(15)2/h4-11H,3H2,1-2H3,(H,22,24)

InChI Key

TVJJXDBMQYTKAK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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